molecular formula C24H26N8S B4869561 4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4869561
M. Wt: 458.6 g/mol
InChI Key: DUUHWLLWEPRCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique arrangement of pyrazole, pyridine, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling to form the pyrazolo[3,4-b]pyridine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial therapies.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-benzyl-3-[6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridin-4-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N8S/c1-5-11-32-23-21(15(2)29-32)18(12-20(26-23)19-13-25-30(4)16(19)3)22-27-28-24(33)31(22)14-17-9-7-6-8-10-17/h6-10,12-13H,5,11,14H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHWLLWEPRCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C4=NNC(=S)N4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-BENZYL-5-[6-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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